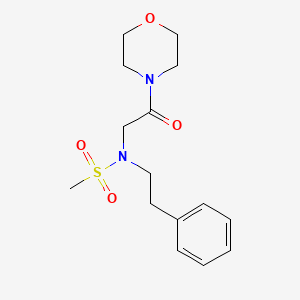
5-phenyl-2-propionyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-2-propionyl-1,3-cyclohexanedione (PPCD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCD is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it an ideal candidate for research in drug discovery, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of 5-phenyl-2-propionyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-phenyl-2-propionyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 5-phenyl-2-propionyl-1,3-cyclohexanedione has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
5-phenyl-2-propionyl-1,3-cyclohexanedione exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. It has also been shown to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders. Additionally, 5-phenyl-2-propionyl-1,3-cyclohexanedione has been shown to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
5-phenyl-2-propionyl-1,3-cyclohexanedione has several advantages for use in lab experiments, including its versatility, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-phenyl-2-propionyl-1,3-cyclohexanedione, including:
1. Investigating the potential use of 5-phenyl-2-propionyl-1,3-cyclohexanedione as a fluorescent probe for the detection of metal ions in biological systems.
2. Studying the mechanism of action of 5-phenyl-2-propionyl-1,3-cyclohexanedione in more detail to better understand its pharmacological activities.
3. Investigating the potential use of 5-phenyl-2-propionyl-1,3-cyclohexanedione in the treatment of neurodegenerative disorders.
4. Developing new synthetic methods for the production of 5-phenyl-2-propionyl-1,3-cyclohexanedione.
5. Investigating the potential use of 5-phenyl-2-propionyl-1,3-cyclohexanedione in the treatment of bacterial and fungal infections.
Conclusion
In conclusion, 5-phenyl-2-propionyl-1,3-cyclohexanedione (5-phenyl-2-propionyl-1,3-cyclohexanedione) is a versatile compound that exhibits a wide range of biochemical and physiological effects. It has potential applications in drug discovery, medicinal chemistry, and biochemistry. 5-phenyl-2-propionyl-1,3-cyclohexanedione has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. Future research on 5-phenyl-2-propionyl-1,3-cyclohexanedione may lead to the development of new drugs for the treatment of various diseases and disorders.
合成法
5-phenyl-2-propionyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst, resulting in the formation of 5-phenyl-2-propionyl-1,3-cyclohexanedione. The aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst, leading to the formation of a β-hydroxyketone intermediate, which subsequently undergoes dehydration to form 5-phenyl-2-propionyl-1,3-cyclohexanedione. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base catalyst, resulting in the formation of 5-phenyl-2-propionyl-1,3-cyclohexanedione.
科学的研究の応用
5-phenyl-2-propionyl-1,3-cyclohexanedione has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. 5-phenyl-2-propionyl-1,3-cyclohexanedione has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-phenyl-2-propionyl-1,3-cyclohexanedione has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
5-phenyl-2-propanoylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-12(16)15-13(17)8-11(9-14(15)18)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVCPVXKWBURJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)





![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)


